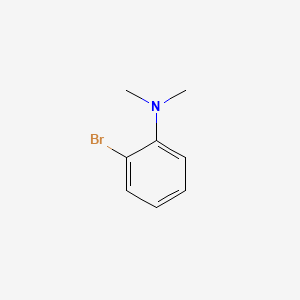

2-Bromo-N,N-dimethylaniline

概要

説明

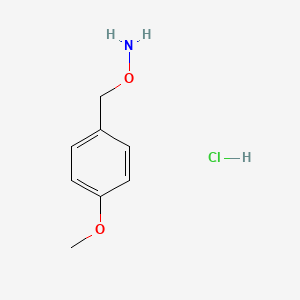

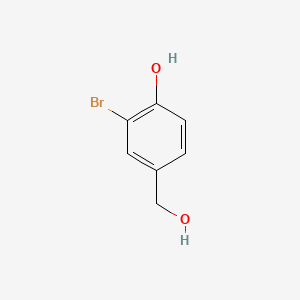

2-Bromo-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10BrN . It is also known by other names such as 2-N,N-dimethylaminobromobenzene, 2-brom-N,N-dimethyl-anilin, 2-bromo-N,N-dimethyl-aniline, 2-bromo-N,N-dimethyl-benzenamine, N,N-dimethyl-2-bromoaniline, benzenamine, 2-bromo-N,N-dimethyl-, and o-bromo-N,N-dimethylaniline .

Synthesis Analysis

2-Bromo-N,N-dimethylaniline may be used in the synthesis of bis[(2-dimethylamino)phenyl]amine via a multi-step reaction procedure . It can also be used in the synthesis of 2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine .Molecular Structure Analysis

The molecular weight of 2-Bromo-N,N-dimethylaniline is 200.1 . The SMILES string representation of the molecule is CN©c1ccccc1Br .Chemical Reactions Analysis

2-Bromo-N,N-dimethylaniline may be used in the synthesis of 6-[2-(dimethylamino)phenyl]-2,2-bipyridine obtained via lithiation followed by reaction with 2,2-bipyridine .Physical And Chemical Properties Analysis

2-Bromo-N,N-dimethylaniline has a density of 1.4±0.1 g/cm3 . Its boiling point is 225.9±23.0 °C at 760 mmHg . The flash point is 90.4±22.6 °C .科学的研究の応用

Synthesis of Bis[(2-dimethylamino)phenyl]amine

2-Bromo-N,N-dimethylaniline can be used in the synthesis of bis[(2-dimethylamino)phenyl]amine . This compound is synthesized via a multi-step reaction procedure .

Synthesis of 2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine

Another application of 2-Bromo-N,N-dimethylaniline is in the synthesis of 2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine . This compound is synthesized via a multi-step reaction procedure .

Synthesis of 6-[2-(dimethylamino)phenyl]-2,2-bipyridine

2-Bromo-N,N-dimethylaniline can also be used in the synthesis of 6-[2-(dimethylamino)phenyl]-2,2-bipyridine . This compound is obtained via lithiation followed by reaction with 2,2-bipyridine .

Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines

2-Bromo-N,N-dimethylaniline is used in the study of halogen-lithium exchange in ortho-Bromo-N,N-dimethylanilines . The strengthening of the “buttressing effect” via the increase of the size of substituent R slows down the halogen-lithium exchange .

Synthesis of 1-(2′-(dimethylamino)phenyl)-2-diphenylphosphino-3-methylimidazolium trifluoromethanesulfonate

2-Bromo-N,N-dimethylaniline can be used in the synthesis of 1-(2′-(dimethylamino)phenyl)-2-diphenylphosphino-3-methylimidazolium trifluoromethanesulfonate . This compound is synthesized via a multi-step reaction procedure .

Synthesis of Biphenyl Compounds

2-Bromo-N,N-dimethylaniline is used in the synthesis of biphenyl compounds . Initially formed lithioaniline undergoes fast spontaneous coupling with 2-Bromo-N,N-dimethylaniline, giving biphenyl .

Safety and Hazards

2-Bromo-N,N-dimethylaniline is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Eye Irrit. 2, STOT RE 2 . It is toxic if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

作用機序

Target of Action

The primary target of 2-Bromo-N,N-dimethylaniline is the respiratory system . .

Mode of Action

It is known to be used in the synthesis of various compounds, including bis[(2-dimethylamino)phenyl]amine, 2-(n,n-dimethylaminophenyl)-bis(diethylamino)phosphine, and 6-[2-(dimethylamino)phenyl]-2,2-bipyridine . These reactions suggest that 2-Bromo-N,N-dimethylaniline may interact with its targets through a multi-step reaction procedure .

特性

IUPAC Name |

2-bromo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMSBNJJCUCYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220087 | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N,N-dimethylaniline | |

CAS RN |

698-00-0 | |

| Record name | 2-Bromo-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 698-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-Bromo-N,N-dimethylaniline in chemical synthesis?

A1: 2-Bromo-N,N-dimethylaniline serves as a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. [, , ] One example is its use in synthesizing novel 2-(5-indolyl)-1H-benzimidazole derivatives. This involves a Sonogashira reaction of 2-Bromo-N,N-dimethylaniline with terminal alkynes, followed by iodocyclization and further functionalization via palladium-mediated carbon-carbon bond formation. [] These reactions highlight the compound's utility in constructing complex heterocyclic compounds with potential biological activities.

Q2: How is 2-Bromo-N,N-dimethylaniline used in developing new catalysts?

A2: Researchers have employed 2-Bromo-N,N-dimethylaniline in the synthesis of a new pincer MeN2N ligand and its nickel complexes. [] This synthesis involves a palladium-catalyzed C-N coupling reaction with 2-amino-N,N-dimethylaniline, leading to the formation of the desired ligand. This ligand, when complexed with nickel, demonstrates activity in catalyzing cross-coupling reactions, particularly those involving non-activated alkyl halides, which are traditionally challenging substrates. []

Q3: Can 2-Bromo-N,N-dimethylaniline be used in analytical chemistry?

A3: Yes, 2-Bromo-N,N-dimethylaniline has been investigated for its application in the spectrophotometric determination of bromate. [] In an acidic environment and with an excess of potassium bromide, 2-Bromo-N,N-dimethylaniline reacts with bromate to form 2,4-dibromo-N,N-dimethylaniline. This product can then be quantified by measuring its absorbance at 240 nm using a spectrophotometer. [] This method showcases the compound's potential as a sensitive reagent for detecting and quantifying bromate in various samples.

Q4: What is the structural characterization of 2-Bromo-N,N-dimethylaniline?

A4: 2-Bromo-N,N-dimethylaniline (CAS number: [1219080-77-9]) has the molecular formula C8H10BrN and a molecular weight of 200.09 g/mol. [] While the provided research excerpts don't include detailed spectroscopic data, the compound's structure can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and elemental analysis. [] These methods can confirm the presence and arrangement of specific atoms and functional groups within the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)